5,11-Dimethylchrysen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethylchrysen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups attached to the fifth and eleventh carbons
Vorbereitungsmethoden
The synthesis of 5,11-Dimethylchrysen-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of Friedel-Crafts alkylation followed by cyclodehydration can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
5,11-Dimethylchrysen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethylchrysen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the context of cancer research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,11-Dimethylchrysen-1-ol involves its interaction with molecular targets and pathways within cells. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate into DNA, influencing gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
5,11-Dimethylchrysen-1-ol can be compared with other similar compounds, such as:
Chrysen-1-ol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
5-Methylchrysen-1-ol: Contains only one methyl group, leading to variations in its chemical behavior.
11-Methylchrysen-1-ol: Similar to 5-Methylchrysen-1-ol but with the methyl group at a different position.
Eigenschaften
CAS-Nummer |
84249-72-9 |
---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
5,11-dimethylchrysen-1-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-14-6-3-4-7-15(14)19-13(2)11-17-16(20(12)19)8-5-9-18(17)21/h3-11,21H,1-2H3 |
InChI-Schlüssel |
WLKKRJYQKHEKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.